molecular formula C27H38N2O3 B611653 维乐迪美 CAS No. 1093130-72-3

维乐迪美

货号 B611653
CAS 编号: 1093130-72-3
分子量: 438.612
InChI 键: LZWZPGLVHLSWQX-XMMPIXPASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Veledimex is an orally bioavailable, small molecule diacylhydrazine-based activator ligand . It has been used in trials studying the treatment of Glioblastoma Multiforme, Metastatic Breast Cancer, and Anaplastic Oligoastrocytoma . It can be used to activate certain genes using the ecdysone receptor (EcR)-based inducible gene regulation system, the RheoSwitch Therapeutic System (RTS) .


Molecular Structure Analysis

The molecular formula of Veledimex is C27H38N2O3 . The IUPAC name is N’-(3,5-dimethylbenzoyl)-N’-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide . The molecular weight is 438.6 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Veledimex include its molecular formula (C27H38N2O3), molecular weight (438.6 g/mol), and IUPAC name (N’-(3,5-dimethylbenzoyl)-N’-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide) .

科学研究应用

  1. 神经胶质瘤疗法:维乐迪美已用于神经胶质瘤的一种新免疫疗法中。研究发现,由维乐迪美控制的 IL-12 局部递送导致肿瘤浸润淋巴细胞增加,抑制肿瘤生长并提高神经胶质瘤的存活率。这表明维乐迪美可以有效调节神经胶质瘤治疗的基因治疗 (Barrett 等,2018)

  2. 人类药代动力学:另一项研究重点关注维乐迪美在人类中的药代动力学。它表明血浆中维乐迪美的暴露随着剂量的增加而增加,并支持每日一次给药。该研究得出结论,维乐迪美在人类中耐受性良好,并且具有适合每日口服的药代动力学特征 (Cai 等,2017)

  3. 全身抗肿瘤免疫:当与基因疗法一起用于治疗癌症时,维乐迪美也被研究其诱导全身抗肿瘤免疫的作用。研究表明,维乐迪美可以穿过血脑屏障并在肿瘤治疗中调节 IL-12 表达,从而在各种癌症模型中产生全身抗肿瘤作用 (Barrett 等,2016)

  4. 乳腺癌和黑色素瘤的治疗:对乳腺癌和黑色素瘤的研究表明,瘤内注射 Ad-RTS-IL-12 加维乐迪美导致 IL-12 的调节表达,从而产生良好的安全性特征和生物活性。这表明其作为这些癌症治疗选择的潜力 (Lebel 等,2016)

  5. 与免疫检查点阻断联合使用:一项关于胶质母细胞瘤的研究探索了将维乐迪美调节的 IL-12 基因治疗与免疫检查点阻断相结合。发现该组合是安全的,并为 2 期临床试验奠定了基础,表明其增强针对肿瘤的免疫反应的潜力 (Chiocca 等,2020)

安全和危害

The safety data sheet for Veledimex indicates that it is classified as having acute toxicity, oral (Category 4), H302 . Veledimex was well tolerated in healthy human subjects and exhibited a pharmacokinetic profile supportive of once-daily dosing .

未来方向

The future of Veledimex lies in its potential use in gene therapy for the treatment of various cancers. It has been used in trials studying the treatment of Glioblastoma Multiforme, Metastatic Breast Cancer, and Anaplastic Oligoastrocytoma . The controlled intratumoral production of IL-12 induced by Veledimex has shown promising results in inducing local immune cell infiltration and improved survival in glioma .

属性

IUPAC Name

N'-(3,5-dimethylbenzoyl)-N'-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWZPGLVHLSWQX-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148875
Record name INXN-1001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Veledimex

CAS RN

1093130-72-3
Record name Veledimex [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093130723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Veledimex
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12170
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name INXN-1001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VELEDIMEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASU841TV0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
H Cai, L Sun, J Miao, S Krishman… - Clinical …, 2017 - Wiley Online Library
… effect are dependent on veledimex dose level and duration … with oral administration of veledimex elicited dose-dependent … of veledimex.14, 15 The increase in tumor veledimex levels in …
Number of citations: 12 accp1.onlinelibrary.wiley.com
EA Chiocca, J Yu, S Phuphanich, RV Lukas… - 2017 - ascopubs.org
2044 Background: Glioblastoma (GBM) is an aggressive brain tumor affecting ~74,000 people worldwide annually. Recurrent GBM patients have a median OS (mOS) of 6-7 months. OS …
Number of citations: 8 ascopubs.org
FM Lebel, JA Barrett, EA Chiocca, J Yu, RV Lukas… - 2016 - ascopubs.org
… Gene expression and IL-12 protein production is tightly controlled by activator ligand veledimex (V) and in our mouse model of glioma we have consistently shown a dose-response and …
Number of citations: 9 ascopubs.org
JA Barrett, H Cai, J Miao, PD Khare, P Gonzalez… - Cancer Gene …, 2018 - nature.com
… is inducibly controlled by the oral activator veledimex is an effective approach for glioma … activator ligand, veledimex. Local tumor viral vector levels concomitant with veledimex levels, IL-…
Number of citations: 71 www.nature.com
EA Chiocca, R Lukas, J Yu, NAO Bush, J Buck… - Neuro …, 2018 - ncbi.nlm.nih.gov
Ad-RTS-hIL-12 (Ad) is a novel gene therapy expressing IL-12 via the RheoSwitch Therapeutic System® gene switch under control of an oral activator ligand, veledimex (V). We …
Number of citations: 3 www.ncbi.nlm.nih.gov
S Goldman, M Kieran, S Mueller, J Buck… - Neuro …, 2017 - ncbi.nlm.nih.gov
… veledimex began prior to surgery or following stereotactic injection. Overall, Ad-RTS-hIL-12 + veledimex … upon discontinuing veledimex with a correlation between veledimex dose, BBB …
Number of citations: 1 www.ncbi.nlm.nih.gov
EA Chiocca, J Yu, RV Lukas, J Buck, N Demars… - Neuro …, 2017 - ncbi.nlm.nih.gov
… + veledimex was well tolerated; toxicities were predictable and reversible upon discontinuing veledimex with a correlation between veledimex … Subjects treated with 20mg of veledimex …
Number of citations: 1 www.ncbi.nlm.nih.gov
HL McArthur, D Page, T Proverbs-Singh, S Solomon… - Cancer Research, 2016 - AACR
Background: Immune-based strategies involving T-cell activation have recently shown significant activity in multiple tumor types. The presence of immune elements in breast cancers …
Number of citations: 0 aacrjournals.org
H McArthur, D Page, T Proverbs-Singh… - Annals of …, 2016 - annalsofoncology.org
Background Ad-RTS-hIL-12 (Ad) is a novel gene therapy candidate expressing IL-12 under the control of an orally administered activator ligand, veledimex (V), through the proprietary …
Number of citations: 0 www.annalsofoncology.org
HL McArthur, DB Page, TA Proverbs-Singh… - 2016 - ascopubs.org
TPS3097 Background: Immune-based strategies involving T-cell activation have shown significant activity in multiple tumor types. The presence of immune elements in breast cancers …
Number of citations: 0 ascopubs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。